3H-isoindol-1-amine;2,4,6-trinitrophenol
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Overview
Description
3H-isoindol-1-amine;2,4,6-trinitrophenol is a compound that combines the structural features of isoindoline and trinitrophenol. Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . This compound is known for its explosive properties and has been used in various applications, including as a dye and in medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves the nitration of isoindoline derivatives. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
3H-isoindol-1-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound .
Scientific Research Applications
3H-isoindol-1-amine;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
2,4-Dinitrophenol: A compound used in biochemical studies and as a metabolic stimulant.
1-imino-1H-isoindol-3-amine: A derivative of isoindoline used in the synthesis of phthalocyanines and isoindoline pigments.
Uniqueness
3H-isoindol-1-amine;2,4,6-trinitrophenol is unique due to its combination of isoindoline and trinitrophenol structures, which imparts both the reactivity of nitro groups and the stability of the isoindoline ring .
Properties
CAS No. |
63027-10-1 |
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Molecular Formula |
C14H11N5O7 |
Molecular Weight |
361.27 g/mol |
IUPAC Name |
3H-isoindol-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8N2.C6H3N3O7/c9-8-7-4-2-1-3-6(7)5-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5H2,(H2,9,10);1-2,10H |
InChI Key |
RLTPWOWSENFKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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